

# Protocol for In Vivo Administration of Clozapapine N-Oxide-d8

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Compound of Interest		
Compound Name:	Clozapine N-Oxide-d8	
Cat. No.:	B15617763	Get Quote

**Application Note & Protocol** 

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Clozapine N-oxide (CNO) is a synthetic ligand widely used to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), a powerful chemogenetic tool for remotely controlling neuronal activity in vivo.[1][2][3] DREADDs are engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by CNO.[2][3] This technology has revolutionized neuroscience research, enabling the precise manipulation of specific neural circuits to study their role in behavior and disease.

**Clozapine N-Oxide-d8** (CNO-d8) is a deuterated isotopologue of CNO. The replacement of eight hydrogen atoms with deuterium atoms results in a heavier molecule, which can be distinguished from the endogenous or non-labeled CNO by mass spectrometry. This makes CNO-d8 a valuable tool for pharmacokinetic studies, allowing researchers to accurately trace the metabolism and distribution of the administered compound without interference from endogenous molecules.

A critical consideration in the use of CNO is its in vivo back-metabolism to clozapine.[1][4][5][6] Clozapine is a potent psychoactive drug with its own pharmacological profile, and its formation following CNO administration can lead to off-target effects, confounding the interpretation of



DREADD-mediated outcomes.[2][5][6] Therefore, careful experimental design, including appropriate control groups, is paramount.

This document provides a detailed protocol for the in vivo administration of **Clozapine N-Oxide-d8**, along with a summary of relevant pharmacokinetic data and key experimental considerations.

## **Data Presentation**

Table 1: Summary of Pharmacokinetic Parameters of CNO and its Metabolites in Rodents

Species	Dose & Route	Analyte	Cmax (ng/mL)	Tmax (min)	Brain Concentr ation	Referenc e
Rat	5 mg/kg i.p.	CNO	~1000	~20	-	[3]
Rat	5 mg/kg i.p.	Clozapine	~20	~60	-	[3]
Mouse	3.5 mg/kg i.p.	CNO	~1500 (plasma)	15	~23.8 nM (at 15 min)	[7]
Mouse	3.5 mg/kg i.p.	Clozapine	~50 (plasma)	30	Detectable	[7]
Mouse	1 mg/kg i.p.	CNO	-	-	-	[8]

Table 2: Summary of Pharmacokinetic Parameters of CNO and its Metabolites in Non-Human Primates (Rhesus Macaques)



Dose & Route	Analyte	Cmax (ng/mL) - Plasma	Tmax (min) - Plasma	Cmax (ng/mL) - CSF	Tmax (min) - CSF	Referenc e
3 mg/kg i.m. (CNO- HCI)	CNO	~6000	~60	~150	~90	[9]
3 mg/kg i.m. (CNO- HCI)	Clozapine	~30	~90	Below detection	-	[9]
10 mg/kg s.c.	CNO	2528	45	~100	~120	[10]
10 mg/kg s.c.	Clozapine	~100	~120	~10	~150	[10]

Note: The pharmacokinetic data presented is for non-deuterated CNO. It is anticipated that the pharmacokinetic properties of CNO-d8 will be very similar to those of CNO.

# **Experimental Protocols**Preparation of CNO-d8 Solution

### Materials:

- Clozapine N-Oxide-d8 (CNO-d8) powder
- Sterile 0.9% saline
- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile filters (0.22 μm)

#### Protocol:



- For aqueous solution (for intraperitoneal, subcutaneous, or oral administration):
  - CNO is sparingly soluble in water. A more soluble dihydrochloride salt version is also available.
  - To prepare a 1 mg/mL stock solution, dissolve CNO-d8 in sterile 0.9% saline. Gentle warming and vortexing may be required to fully dissolve the compound.
  - For chronic administration in drinking water, dissolve CNO-d8 in the drinking water, often with 1% sucrose to improve palatability.[11] Protect the solution from light.[12]
- For DMSO stock solution (for dilution prior to administration):
  - Due to the limited solubility of CNO in aqueous solutions, a concentrated stock in DMSO is often prepared.
  - Prepare a 10 mg/mL stock solution by dissolving CNO-d8 in 100% DMSO.
  - Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
  - On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration with sterile 0.9% saline. The final DMSO concentration should be kept to a minimum (ideally <5%) to avoid potential toxicity.</li>

## In Vivo Administration of CNO-d8

- a. Animal Models:
- This protocol is applicable to common laboratory animal models such as mice and rats.
- Ensure all animal procedures are approved by the local Institutional Animal Care and Use Committee (IACUC).
- b. Dosage:
- The effective dose of CNO can vary depending on the specific DREADD receptor being targeted, the expression level of the receptor, the route of administration, and the desired biological effect.



- A typical starting dose for in vivo experiments in rodents is in the range of 1-5 mg/kg.[8][13]
- It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm while minimizing potential off-target effects.
- c. Administration Routes:
- Intraperitoneal (i.p.) Injection:
  - Prepare the CNO-d8 solution as described above.
  - Calculate the required injection volume based on the animal's body weight and the desired dose.
  - Administer the solution via intraperitoneal injection using a sterile syringe and needle.
  - Behavioral or physiological effects are typically observed within 15-30 minutes following
     i.p. injection.[13]
- Subcutaneous (s.c.) Injection:
  - Prepare the CNO-d8 solution.
  - Administer the solution via subcutaneous injection into the loose skin over the back or flank.
- Oral Administration:
  - Drinking Water: This method is suitable for chronic administration.
    - Calculate the amount of CNO-d8 needed based on the average daily water consumption of the animals to achieve the target daily dose.[11]
    - Dissolve the CNO-d8 in the drinking water.[11]
    - Monitor water intake to ensure consistent dosing.[12]
  - Oral Gavage: For acute, precise dosing.



- Prepare the CNO-d8 solution in a suitable vehicle.
- Administer the solution directly into the stomach using a gavage needle.

# **Essential Control Experiments**

Due to the in vivo conversion of CNO to clozapine, the following control groups are essential for interpreting DREADD-based experiments:

- Control 1: DREADD-expressing animals + Vehicle: This group controls for the effects of the vehicle and the experimental procedures.
- Control 2: Non-DREADD-expressing animals (e.g., expressing a control vector) + CNO-d8:
   This is a critical control to assess any behavioral or physiological effects of CNO-d8 or its metabolite, clozapine, that are independent of DREADD activation.[3]

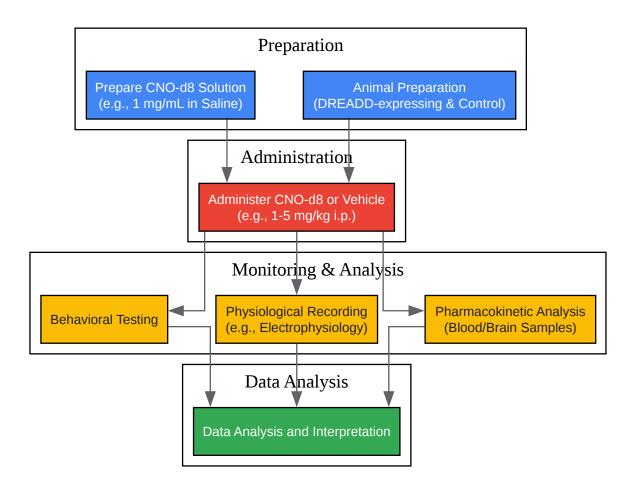
# **Mandatory Visualization**



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Caption: DREADD activation by CNO-d8 derived clozapine.





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Caption: In vivo CNO-d8 administration workflow.

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